2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid
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Overview
Description
2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid is a fluorinated organic compound with the molecular formula C7H2F12O4. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. This compound is often used as a reference substance for drug impurities and reagents .
Preparation Methods
The synthesis of 2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid involves several steps and specific reaction conditions. One common method includes the reaction of hexafluoropropylene oxide with trifluoromethanol in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity products.
Chemical Reactions Analysis
2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into other derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a reference substance for studying the properties of fluorinated compounds and their reactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a reagent for drug impurities.
Industry: It is used in the production of fluorochemicals and as a pollutant marker in environmental studies
Mechanism of Action
The mechanism by which 2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid exerts its effects involves its interaction with specific molecular targets. For example, it inhibits bacterial growth by interacting with the protonated form of the enzyme’s active site, preventing the enzyme from catalyzing reactions . This process involves the deprotonation of the enzyme’s active site, which is crucial for its inhibitory action.
Comparison with Similar Compounds
2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid can be compared with other similar compounds, such as:
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid: This compound has a similar structure but differs in the number of fluorine atoms, affecting its chemical properties and reactivity.
Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-, methyl ester: This ester derivative has different applications and reactivity compared to the parent acid.
2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy}propanoic acid: This compound has a more complex structure and is used in different industrial applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure, reactivity, and applications.
Properties
CAS No. |
919005-11-1 |
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Molecular Formula |
CF3OCFHCF2COOH C4H2F6O3 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
2,2,3-trifluoro-3-(trifluoromethoxy)propanoic acid |
InChI |
InChI=1S/C4H2F6O3/c5-1(13-4(8,9)10)3(6,7)2(11)12/h1H,(H,11,12) |
InChI Key |
LNAKEXMFSBKUQU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)(F)F)(OC(F)(F)F)F |
Origin of Product |
United States |
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